molecular formula C17H19N5O3 B12168169 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide

Cat. No.: B12168169
M. Wt: 341.4 g/mol
InChI Key: PULAEHJZXIPLLH-UHFFFAOYSA-N
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Description

4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazolo ring fused to a pyridazine ring, and a butanamide moiety attached to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by reacting a suitable hydrazine derivative with a pyridazine precursor under acidic or basic conditions. This step often requires the use of solvents such as ethanol or dimethylformamide (DMF) and may involve heating to facilitate the reaction.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Attachment of the Butanamide Moiety: The butanamide moiety can be attached via an amide coupling reaction, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group of the butanoic acid derivative, followed by reaction with the amine group of the methoxyphenyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nitric acid, halogens, catalysts like iron or aluminum chloride.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazoles, including this compound, exhibit significant antimicrobial properties. Triazole-based compounds have been reported to possess activity against various bacterial and fungal strains. For instance:

  • A study highlighted the efficacy of triazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating their potential as antibacterial agents .
  • The incorporation of the triazole moiety in this compound may enhance its ability to inhibit microbial growth through mechanisms such as disrupting cell wall synthesis or inhibiting nucleic acid synthesis.

Anticancer Properties

Compounds containing triazole rings have shown promise in cancer therapy. Research suggests that the unique structural features of triazoles can lead to selective cytotoxicity towards cancer cells while sparing normal cells:

  • Some studies have demonstrated that triazole derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole compounds is another area of interest. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes:

  • Evidence suggests that certain triazole derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Demonstrated that triazole derivatives exhibited potent antibacterial activity with MIC values significantly lower than conventional antibiotics .
Cancer Cell Line Study Showed that a series of triazole-containing compounds induced apoptosis in breast cancer cell lines with IC50 values in the low micromolar range .
Anti-inflammatory Mechanism Found that specific triazole derivatives reduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating conditions like rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid: Similar structure but lacks the methoxyphenyl group.

    3,6,7-Triamino-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Contains a triazolopyridazine core but with different substituents.

Biological Activity

The compound 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide is a member of the triazolopyridazine class, which has garnered attention for its diverse biological activities. This article focuses on its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

  • IUPAC Name: this compound
  • Molecular Formula: C_{13}H_{15}N_{5}O_{3}
  • Molecular Weight: 263.29 g/mol
  • CAS Number: 1322605-17-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit key enzymes involved in cancer progression and inflammatory responses. Notably, compounds in the triazolopyridazine class have demonstrated inhibitory effects on c-Met kinase, which is implicated in various cancers.

Anticancer Properties

Research indicates that derivatives of triazolopyridazine exhibit significant cytotoxicity against several cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These values suggest that the compound exhibits potent anticancer activity comparable to established chemotherapeutics like Foretinib (IC50 = 0.019 μM) .

Antimicrobial Activity

Triazolopyridazine derivatives have also been explored for their antimicrobial properties. The presence of the methoxy group enhances their interaction with bacterial targets, leading to increased efficacy against various pathogens .

Structure-Activity Relationship (SAR)

The structural components of the compound significantly influence its biological activity:

  • Methoxy Group: Enhances solubility and bioavailability.
  • Triazole Ring: Critical for enzyme inhibition and interaction with target proteins.
  • Butanamide Side Chain: Modulates the binding affinity to biological targets.

Studies have shown that modifications to these groups can lead to variations in potency and selectivity against different targets .

Case Studies

  • Inhibition of c-Met Kinase:
    A study evaluated multiple triazolo-pyridazine derivatives for their ability to inhibit c-Met kinase. Compound 12e showed remarkable inhibition comparable to Foretinib, indicating potential as a therapeutic agent for cancers overexpressing c-Met .
  • Cytotoxicity Evaluation:
    The cytotoxic effects were assessed using the MTT assay across various cell lines (A549, MCF-7, HeLa). Most compounds exhibited moderate cytotoxicity, with some derivatives showing IC50 values below 5 μM .

Properties

Molecular Formula

C17H19N5O3

Molecular Weight

341.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

InChI

InChI=1S/C17H19N5O3/c1-24-13-7-4-3-6-12(13)18-16(23)9-5-8-14-19-20-15-10-11-17(25-2)21-22(14)15/h3-4,6-7,10-11H,5,8-9H2,1-2H3,(H,18,23)

InChI Key

PULAEHJZXIPLLH-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)NC3=CC=CC=C3OC)C=C1

Origin of Product

United States

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